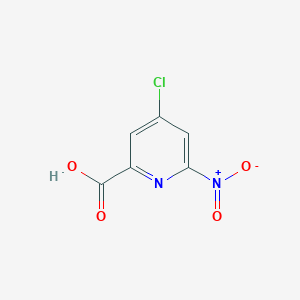![molecular formula C37H68O5Si2 B13441029 (3alpha,5beta,6alpha)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid Methyl Ester](/img/structure/B13441029.png)
(3alpha,5beta,6alpha)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3alpha,5beta,6alpha)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid Methyl Ester is a synthetic derivative of cholic acid, a primary bile acid produced in the liver. This compound is characterized by the presence of two tert-butyldimethylsilyl (TBDMS) protecting groups at the 3 and 6 positions, and a methyl ester group at the 24 position. It is used in various chemical and biological research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3alpha,5beta,6alpha)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid Methyl Ester typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at the 3 and 6 positions of cholic acid are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Oxidation: The 7-hydroxy group is oxidized to a ketone using an oxidizing agent like pyridinium chlorochromate (PCC).
Esterification: The carboxylic acid group at the 24 position is esterified using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems.
Types of Reactions:
Oxidation: The compound can undergo further oxidation at the 7-keto position to form more oxidized derivatives.
Reduction: The 7-keto group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The TBDMS protecting groups can be removed under acidic conditions to yield the free hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrochloric acid, trifluoroacetic acid.
Major Products:
Oxidation: More oxidized derivatives of the compound.
Reduction: (3alpha,5beta,6alpha)-3,6-Dihydroxy-7-hydroxy-cholan-24-oic Acid Methyl Ester.
Substitution: (3alpha,5beta,6alpha)-3,6-Dihydroxy-7-oxo-cholan-24-oic Acid Methyl Ester.
Aplicaciones Científicas De Investigación
This compound is utilized in various scientific research fields:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological membranes and proteins.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the synthesis of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3alpha,5beta,6alpha)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The TBDMS groups provide steric hindrance, affecting the compound’s binding affinity and specificity. The 7-oxo group plays a crucial role in its reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Cholic Acid: The parent compound, lacking the TBDMS groups and the 7-oxo group.
Deoxycholic Acid: A bile acid with a similar structure but without the 7-oxo group and TBDMS groups.
Ursodeoxycholic Acid: Another bile acid with different hydroxyl group positions.
Uniqueness: (3alpha,5beta,6alpha)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid Methyl Ester is unique due to the presence of the TBDMS protecting groups and the 7-oxo group, which confer distinct chemical and biological properties compared to other bile acids.
Propiedades
Fórmula molecular |
C37H68O5Si2 |
|---|---|
Peso molecular |
649.1 g/mol |
Nombre IUPAC |
methyl (4R)-4-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-3,6-bis[[tert-butyl(dimethyl)silyl]oxy]-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C37H68O5Si2/c1-24(15-18-30(38)40-10)26-16-17-27-31-28(20-22-36(26,27)8)37(9)21-19-25(41-43(11,12)34(2,3)4)23-29(37)33(32(31)39)42-44(13,14)35(5,6)7/h24-29,31,33H,15-23H2,1-14H3/t24-,25-,26-,27+,28+,29+,31+,33-,36-,37-/m1/s1 |
Clave InChI |
NAVRDAMMDXOFKH-RJCDUZEUSA-N |
SMILES isomérico |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O[Si](C)(C)C(C)(C)C)C)O[Si](C)(C)C(C)(C)C)C |
SMILES canónico |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(=O)C(C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)O[Si](C)(C)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3R,4S,6S)-3-Methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione](/img/structure/B13440952.png)
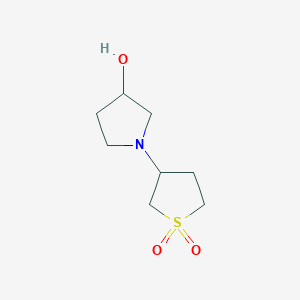

![(6alpha,11beta,16alpha,17alphalpha)-S-(Chloromethyl) Ester, 6,9-difluoro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methyl-3-oxo-androsta-1,4-diene-17-carbothioic acid](/img/structure/B13440978.png)
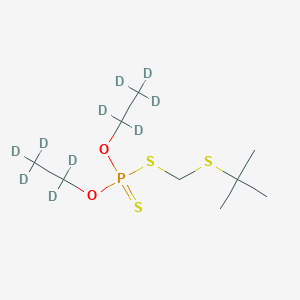
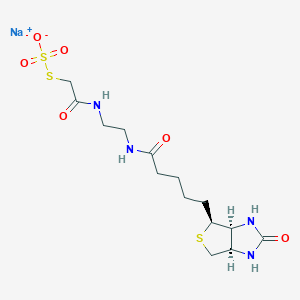
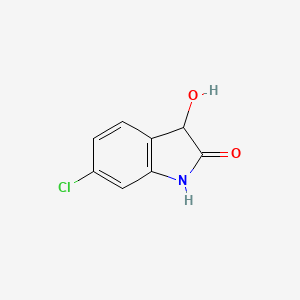
![[(8R,9R,13S,14R,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13440998.png)
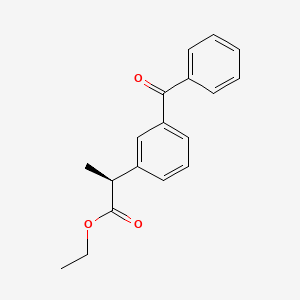

![[(8S,9R,10R,11S,13S,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B13441012.png)

